2-Methyl-3-nitro-6-phenylpyridine

Regioselective synthesis Suzuki coupling Nitropyridine isomer separation

Researchers developing farnesyltransferase or kinase inhibitors often face low regioselectivity and high purification costs with alternative regioisomers. 2-Methyl-3-nitro-6-phenylpyridine eliminates this bottleneck through a documented 7.2:1 regioselectivity advantage in Suzuki couplings, directly increasing isolated yield by over 7-fold and reducing chromatographic burden. • 7.2:1 regioselectivity vs. the 2-phenyl isomer (72% vs. 10% yield) cuts purification time and cost-per-gram of advanced intermediates. • Three hydrogen-bond acceptor sites enable anchoring interactions in kinase hinge regions and CYP450 active sites, making it the preferred scaffold for NOS and FTase inhibitor programs. • Exact mass of 214.0742 Da provides a +14 Da mass tag for unambiguous HRMS tracking in ADME studies, differentiating test articles from endogenous isobaric species.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 139004-81-2
Cat. No. B8718652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitro-6-phenylpyridine
CAS139004-81-2
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O2/c1-9-12(14(15)16)8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyBWZAHKZIRQPSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitro-6-phenylpyridine: Overview and Key Differentiators


2-Methyl-3-nitro-6-phenylpyridine (CAS 139004-81-2) is a trisubstituted pyridine carrying a methyl group at position 2, a nitro group at position 3, and a phenyl ring at position 6. Its molecular formula is C₁₂H₁₀N₂O₂ and its exact mass is 214.0742 Da . The compound belongs to the class of 3-nitropyridine derivatives that serve as versatile synthetic intermediates for pharmacologically active molecules, particularly in medicinal chemistry programs targeting kinase inhibition and CNS disorders [1]. Unlike simpler nitropyridines, the concurrent presence of an electron-withdrawing nitro group and an extended aromatic phenyl substituent creates a unique electronic architecture that governs both its reactivity in cross-coupling reactions and its recognition by biological targets, making generic substitution unreliable without explicit comparative data.

Medicinal chemistry synthetic intermediate for kinase and CNS programs
Electron-deficient pyridine core supports cross-coupling and substitution chemistry
Phenyl substituent provides steric bulk and extended π-conjugation

Why 2-Methyl-3-nitro-6-phenylpyridine Cannot Be Directly Replaced


2-Methyl-3-nitro-6-phenylpyridine occupies a narrow region of chemical space that is not replicated by analogs lacking the methyl group (e.g., 3-nitro-6-phenylpyridine, CAS 89076-64-2), lacking the nitro group (e.g., 2-methyl-6-phenylpyridine, CAS 46181-30-0), or lacking the phenyl substituent (e.g., 2-methyl-3-nitropyridine, CAS 18699-87-1) [1]. The nitro group profoundly lowers the electron density of the pyridine ring, altering reactivity in nucleophilic aromatic substitution and metal-catalyzed couplings, while the 6-phenyl group provides steric bulk and extended π-conjugation that influences crystal packing, solubility, and target binding [2]. Even positional isomers such as 2-phenyl-3-nitro-6-methylpyridine demonstrate markedly different chromatographic behavior and synthetic accessibility, as evidenced by the 72 % vs. 10 % regioselectivity achieved in Suzuki coupling [3]. Consequently, substituting any in-class compound without quantitative head-to-head verification introduces significant risk of failed reaction outcomes, altered biological activity, or irreproducible analytical results.

Target Attribute
Substitution Risk
2-Methyl group
Des-methyl analogs may alter mass, reactivity, and target recognition
3-Nitro group
De-nitro analogs lose H-bond acceptor capacity and electronic effect
6-Phenyl ring
De-phenyl analogs lack π-conjugation and steric influence on coupling
Regioisomeric identity
Positional isomers show different synthetic accessibility and behavior

2-Methyl-3-nitro-6-phenylpyridine: Head-to-Head Quantitative Evidence


Suzuki Coupling Regioselectivity: 6-Phenyl vs. 2-Phenyl Isomer

In the palladium-catalyzed Suzuki coupling of 2-chloro-3-nitro-6-methylpyridine with phenylboronic acid, the desired 2-methyl-3-nitro-6-phenylpyridine is obtained as the major regioisomer in 72 % isolated yield, whereas the competing regioisomer 2-phenyl-3-nitro-6-methylpyridine is isolated in only 10 % yield [1]. This 7.2:1 selectivity ratio demonstrates that the electronic and steric environment of the chloropyridine substrate strongly favors coupling at the 6-position, providing a practical advantage for procurement of the 6-phenyl regioisomer over the 2-phenyl isomer.

Regioselectivity
Head-to-head
72% vs 10% yield (7.2:1)
Supports 6-phenyl regioisomer procurement
Pd(PPh₃)₄ Suzuki coupling, flash chromatography
Regioselective synthesis Suzuki coupling Nitropyridine isomer separation

Hydrogen Bond Acceptor Advantage vs. De-Nitro Analog

2-Methyl-3-nitro-6-phenylpyridine presents three hydrogen bond acceptor (HBA) sites (two nitro oxygens plus pyridine nitrogen), whereas the de-nitro analog 2-methyl-6-phenylpyridine presents only one HBA site (pyridine nitrogen) [1]. This threefold difference in HBA capacity directly influences molecular recognition by biological targets: the nitro group can engage in additional hydrogen bonds with backbone amides or side-chain residues in enzyme active sites, a feature exploited in the design of CYP450 inhibitors and kinase-targeted agents [2].

H-Bond Acceptors
Class-level
3 HBA vs 1 HBA
Additional pharmacophoric anchoring vs de-nitro analog
Computed from structure; binding context-dependent
Hydrogen bonding Pharmacophore design Drug-likeness

MS Tracking Advantage: Exact Mass vs. Des-Methyl Analog

The exact monoisotopic mass of 2-methyl-3-nitro-6-phenylpyridine is 214.0742 Da, which is 13.9790 Da higher than that of the des-methyl analog 3-nitro-6-phenylpyridine (200.0586 Da) . This mass increment corresponds to the formal replacement of a hydrogen atom with a methyl group (+CH₂ = 14.0157 Da) and provides a distinct m/z signal that allows unambiguous differentiation of the two compounds in LC-MS or GC-MS workflows without requiring chromatographic separation. Procuring the methyl-substituted compound therefore enables direct mass-spectrometric tracking in complex biological matrices or multicomponent reaction mixtures where the des-methyl analog would produce overlapping isotope patterns.

HRMS Differentiation
Data to verify
214.0742 Da vs 200.0586 Da
Enables unambiguous MS tracking in complex matrices
Requires HRMS resolution ≥30,000
Mass spectrometry Metabolite identification Reaction monitoring

2-Methyl-3-nitro-6-phenylpyridine: Verified Application Scenarios


Regioselective Suzuki Coupling Intermediate for Drug Discovery

The 7.2:1 regioselectivity advantage documented in patent US 6,011,029 makes 2-methyl-3-nitro-6-phenylpyridine the preferred building block when a 6-phenyl-3-nitropyridine scaffold is required for farnesyltransferase inhibitor programs or related kinase-targeted libraries [1]. Selecting this compound over the alternative 2-phenyl regioisomer reduces chromatographic purification burden and increases isolated yield by over 7-fold, directly lowering the cost-per-gram of advanced intermediates in medicinal chemistry campaigns.

Triple H-Bond Acceptor Nitropyridine Pharmacophore

In structure-based drug design efforts where the target protein contains a hydrogen-bond-rich active site (e.g., CYP450 enzymes or kinase hinge regions), the three HBA sites of 2-methyl-3-nitro-6-phenylpyridine provide anchoring interactions that are absent in de-nitro analogs [2]. Researchers developing CYP450 probes or nitric oxide synthase (NOS) inhibitors should procure this compound specifically, as the nitro group is a documented pharmacophoric element in 6-phenylpyridine-based NOS inhibitors [3].

HRMS-Based Reaction Monitoring and Metabolite Tracking

The exact mass of 214.0742 Da distinguishes 2-methyl-3-nitro-6-phenylpyridine from the des-methyl analog (200.0586 Da) by approximately 14 Da, enabling unambiguous high-resolution mass spectrometric tracking in metabolic stability assays or in situ reaction monitoring . Laboratories utilizing HRMS for ADME studies should select this compound when a +14 Da mass tag is required to differentiate the test article from endogenous isobaric species.

Application
Selection Property
Validation Focus
Regioselective Suzuki coupling intermediate
6-Phenyl regioisomer preference
Coupling regioselectivity and yield
Triple HBA pharmacophore design
Nitro group H-bond anchoring
CYP450/kinase binding assay confirmation
HRMS reaction monitoring
+14 Da mass tag
High-resolution mass differentiation
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